Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride
Overview
Description
Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is a labeled amino acid derivative used in pharmaceutical compositions. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in proteomics research and other scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with ethyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the synthesis of various chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride involves its incorporation into biochemical pathways where it acts as a labeled analog of natural amino acids. This allows researchers to track its movement and interactions within biological systems. The molecular targets and pathways involved depend on the specific application and experimental design .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Amino-2-methyl-1-propionate: The non-deuterated version of the compound.
2-Amino-2-methyl-1-propanol: A precursor in the synthesis of the compound.
Ethyl 2-Amino-2-methyl-1-propionate-d3 Hydrochloride: A partially deuterated analog.
Uniqueness
Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is unique due to its complete deuteration, which provides enhanced stability and allows for more precise tracking in research applications. This makes it particularly valuable in studies requiring high sensitivity and accuracy .
Properties
IUPAC Name |
ethyl 2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H/i2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREPHXXOTHNLEV-HVTBMTIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675886 | |
Record name | Ethyl 2-(~2~H_3_)methyl(3,3,3-~2~H_3_)alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189862-01-8 | |
Record name | Ethyl 2-(~2~H_3_)methyl(3,3,3-~2~H_3_)alaninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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